An In-depth Technical Guide to 2-Acetamidophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Acetamidophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-acetamidophenylboronic acid, a key building block in medicinal chemistry. The document details its synthesis, purification, and characterization, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
2-Acetamidophenylboronic acid is a white to brown solid organic compound. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 169760-16-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀BNO₃ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 178.98 g/mol | [1][2][3][4][5][6][7][8] |
| Melting Point | >300 °C | [7][8] |
| Appearance | White to brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 2-Acetamidophenylboronic Acid
The synthesis of 2-acetamidophenylboronic acid can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the conversion of a corresponding aryl halide, such as 2'-bromoacetanilide, into the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for preparing 2-acetamidophenylboronic acid from 2'-bromoacetanilide.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of 2-acetamidophenylboronic acid. This protocol is based on established procedures for the synthesis of analogous arylboronic acids.
Materials:
-
2'-Bromoacetanilide
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
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Hydrochloric acid (HCl), 1M
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2'-bromoacetanilide (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
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Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure 2-acetamidophenylboronic acid.
Characterization of 2-Acetamidophenylboronic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-acetamidophenylboronic acid. The following tables summarize the expected data from various analytical techniques. Note: Specific experimental values from a single literature source for the purified compound were not available in the conducted search. The data presented are representative values based on analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 9.5-10.0 (s, 1H, -NH), 7.8-8.2 (s, 2H, -B(OH)₂), 7.0-7.8 (m, 4H, Ar-H), 2.0-2.2 (s, 3H, -CH₃) |
| ¹³C NMR | DMSO-d₆ | 168-170 (C=O), 140-145 (Ar-C-B), 115-135 (Ar-C), 23-25 (-CH₃) |
| ¹¹B NMR | DMSO-d₆ | 28-33 (broad signal) |
Mass Spectrometry (MS)
| Technique | Ionization Mode | Expected m/z |
| ESI-MS | Positive | 179.0750 [M+H]⁺ |
| ESI-MS | Negative | 178.0672 [M-H]⁻ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| N-H stretch (amide) | 3250-3350 |
| C=O stretch (amide) | 1650-1680 |
| C-N stretch (amide) | 1250-1350 |
| B-O stretch | 1310-1380 |
Applications in Drug Discovery: Kinase Inhibition
2-Acetamidophenylboronic acid is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. It is particularly utilized in the preparation of inhibitors for Janus kinase 2 (JAK2) and ROS1 receptor tyrosine kinase.[7] The dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3][4][9][10][11][12][13] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers.[9]
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor synthesized from 2-acetamidophenylboronic acid.
Role in Suzuki-Miyaura Coupling
2-Acetamidophenylboronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[14][15][16] This reaction is widely employed in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group of 2-acetamidophenylboronic acid allows for its coupling with various aryl or vinyl halides, enabling the construction of biaryl and substituted styrene scaffolds present in many drug candidates.
Suzuki-Miyaura Coupling Workflow
The diagram below outlines the general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like 2-acetamidophenylboronic acid.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. 2-乙酰胺基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Yoneda Labs [yonedalabs.com]
